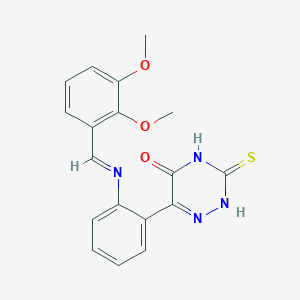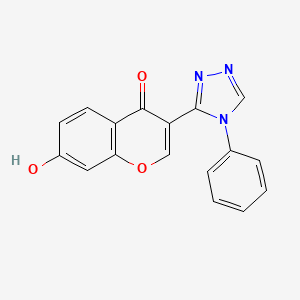![molecular formula C19H13ClN4OS B11990576 2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11990576.png)
2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE typically involves multiple steps. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants to facilitate the formation of the desired thienopyrimidine structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thienopyrimidine-2,4-dione derivatives .
Aplicaciones Científicas De Investigación
2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent and a potential inhibitor for certain enzymes . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE include other thienopyrimidine derivatives, such as 3-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE and 4-METHOXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C19H13ClN4OS |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
2-[(E)-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-7-5-12(6-8-14)15-10-26-19-17(15)18(21-11-22-19)24-23-9-13-3-1-2-4-16(13)25/h1-11,25H,(H,21,22,24)/b23-9+ |
Clave InChI |
GVAOYPYDRWJGEJ-NUGSKGIGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![4-Bromo-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11990523.png)




![2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990547.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11990559.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990563.png)

![3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990568.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile](/img/structure/B11990570.png)
